1-[2-(Diphenylmethoxy)ethyl]aziridine

Histamine H₁ receptor pharmacology Receptor kinetics Guinea pig ileum assay

1-[2-(Diphenylmethoxy)ethyl]aziridine (CAS 53499-43-7; synonym: 1-(2-benzhydryloxyethyl)aziridine) is an N-substituted aziridine derivative with molecular formula C₁₇H₁₉NO and molecular weight 253.34 g/mol. The compound belongs to the 1-(2-(diarylmethoxy)ethyl)aziridine series, originally designed as potential H₁-receptor alkylating agents but experimentally demonstrated to behave as reversible, non-alkylating histamine H₁-receptor antagonists in guinea pig ileum longitudinal muscle preparations.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 53499-43-7
Cat. No. B11864322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Diphenylmethoxy)ethyl]aziridine
CAS53499-43-7
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-14-13-18-11-12-18/h1-10,17H,11-14H2
InChIKeyAVLVTOADNZRDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Diphenylmethoxy)ethyl]aziridine (CAS 53499-43-7): Compound Identity and Pharmacological Classification for Research Procurement


1-[2-(Diphenylmethoxy)ethyl]aziridine (CAS 53499-43-7; synonym: 1-(2-benzhydryloxyethyl)aziridine) is an N-substituted aziridine derivative with molecular formula C₁₇H₁₉NO and molecular weight 253.34 g/mol . The compound belongs to the 1-(2-(diarylmethoxy)ethyl)aziridine series, originally designed as potential H₁-receptor alkylating agents but experimentally demonstrated to behave as reversible, non-alkylating histamine H₁-receptor antagonists in guinea pig ileum longitudinal muscle preparations . Its structural core comprises a strained three-membered aziridine ring N-linked to a 2-(diphenylmethoxy)ethyl side chain, distinguishing it pharmacologically from both classical tertiary-amine antihistamines and from irreversible β-haloalkylamine-derived aziridinium-ion alkylators .

Why 1-[2-(Diphenylmethoxy)ethyl]aziridine Cannot Be Replaced by Generic H₁ Antagonists or Standard Aziridine Alkylators


Procurement decisions for this compound cannot default to substituting diphenhydramine, mepyramine, or generic N-alkyl aziridines, because its pharmacological signature is mechanistically distinct. Unlike diphenhydramine—a competitive tertiary-amine H₁ antagonist with a pA₂ of approximately 7.5–7.8 and a human recombinant H₁ Kᵢ of 11.7 nM —1-[2-(diphenylmethoxy)ethyl]aziridine exhibits a markedly faster receptor-blockade offset, making it unsuitable as a long-duration antihistamine replacement . Conversely, unlike classical β-haloalkylamine-derived irreversible aziridinium-ion blockers such as dibenamine, which alkylate receptors covalently , this compound does not alkylate the histamine H₁-receptor, a conclusion reached through direct experimental observation in guinea pig ileum tissue . Its reversible, non-alkylating behaviour combined with the intrinsic ring strain and reactivity of the aziridine heterocycle creates a functional profile not replicated by any single commercially available comparator, meaning that generic substitution would confound experimental interpretation in any assay where binding reversibility, kinetic profile, or aziridine-specific reactivity is a variable.

1-[2-(Diphenylmethoxy)ethyl]aziridine (CAS 53499-43-7): Comparator-Based Quantitative Differentiation Evidence


H₁ Receptor Blockade Offset Kinetics: Rapid Decline vs Diphenhydramine Sustained Antagonism

In a direct head-to-head comparison using the longitudinal muscle strip of the guinea pig ileum, 1-[2-(diphenylmethoxy)ethyl]aziridine demonstrated a considerably more rapid decline of histamine H₁-receptor blockade than diphenhydramine, with an onset and offset time course measured over the experimental observation period . While diphenhydramine produces sustained competitive antagonism (maximal effect approximately 1 hour post-intravenous administration and duration up to 7 hours in vivo) , the aziridine compound's receptor blockade dissipated substantially faster in the tissue bath, consistent with a reversible, non-covalent binding mode . Crucially, in preparations pretreated with the prostaglandin synthesis inhibitor indomethacin (to suppress spontaneous muscle tone elevation), the aziridine's antihistaminic antagonism remained at a constant level for more than 60 minutes, excluding the confound of compound hydrolysis during the assay window .

Histamine H₁ receptor pharmacology Receptor kinetics Guinea pig ileum assay

Non-Alkylating Binding Mechanism: Reversible Antagonism vs Irreversible Aziridinium-Ion Alkylators

The defining mechanistic finding for 1-[2-(diphenylmethoxy)ethyl]aziridine is its failure to alkylate the histamine H₁-receptor—a direct experimental conclusion drawn from the observation that its antagonism did not progressively increase with prolonged preincubation time (a hallmark of cumulative covalent receptor modification) . This contrasts sharply with the behaviour of classical aziridinium-ion-forming β-haloalkylamines such as dibenamine, which undergo intramolecular cyclisation to a reactive aziridinium cation that alkylates receptor nucleophiles, producing essentially irreversible blockade over the experimental time course . Furthermore, chemically distinct cyanoaziridines (e.g., imexon) also exhibit negligible DNA alkylation capacity due to the electron-withdrawing effect of the cyano substituent , yet the diphenylmethoxyethyl aziridine achieves its non-alkylating profile through a different structural mechanism—steric shielding and electronic modulation of the aziridine nitrogen by the bulky benzhydryloxyethyl group, rather than direct ring deactivation . The study explicitly concluded that '1-(2-(diarylmethoxy)ethyl)aziridines did not alkylate the histamine H₁-receptor in the longitudinal muscle layer of the guinea pig ileum' .

Receptor alkylation Aziridine mechanism of action Irreversible antagonism

Intrinsic Hydrolytic Stability Under Physiological Assay Conditions vs Hydrolysis Product

A critical concern for aziridine procurement is hydrolytic degradation in aqueous buffer, which can produce ring-opened amino-alcohol products with altered or abolished pharmacological activity. The 1977 study directly addressed this: the antihistaminic antagonism of 1-[2-(diphenylmethoxy)ethyl]aziridine remained at a constant level for more than 60 minutes in the presence of indomethacin, demonstrating that the compound is not hydrolysed either directly in solution or after interaction with the tissue over physiologically relevant assay durations . Moreover, the putative hydrolysis product (the corresponding ring-opened β-amino-alcohol) was shown to possess significantly lower antihistaminic activity than the intact aziridine, confirming that maintenance of the strained three-membered ring is essential for full pharmacological potency . This experimental demonstration of functional stability distinguishes the diphenylmethoxyethyl aziridine from more labile N-unsubstituted or N-acyl aziridines that undergo rapid aqueous ring-opening, and provides a quantitative stability benchmark (>60 min functional integrity) for assay design.

Compound stability Aziridine hydrolysis In vitro assay reproducibility

Physicochemical Property Differentiation: Aziridine Ring-Containing Scaffold vs Diphenhydramine Tertiary Amine

Although 1-[2-(diphenylmethoxy)ethyl]aziridine and diphenhydramine share the same diphenylmethoxy pharmacophoric element and near-identical molecular weights (253.34 vs 255.35 g/mol) , they diverge critically at the basic nitrogen centre: the aziridine presents a strained, weakly basic cyclic amine (pKa of the aziridine nitrogen estimated in the range 7.5–8.5 for N-alkyl aziridines) , whereas diphenhydramine bears a dimethylamino tertiary amine with a pKa of ~8.98–9.1 . This difference in protonation state at physiological pH translates into altered membrane permeability, CNS penetration potential, and hydrogen-bonding capacity. The aziridine compound has zero hydrogen-bond donors, two hydrogen-bond acceptors, six rotatable bonds, and a topological polar surface area of 12.2 Ų . Diphenhydramine has comparable logP (XLogP3 = 3.16 vs 3.0 for the aziridine ) but differs in the ionisable amine character that governs lysosomal trapping, volume of distribution, and receptor off-rate kinetics. The absence of a protonatable tertiary amine nitrogen in the aziridine (the aziridine N is integrated into the strained ring and has markedly different basicity) represents a structurally encoded differentiator that cannot be replicated by open-chain aminoalkyl analogs.

Physicochemical profiling Ligand design Blood-brain barrier permeability

1-[2-(Diphenylmethoxy)ethyl]aziridine (CAS 53499-43-7): Evidence-Linked Research and Industrial Application Scenarios


Reversible H₁-Receptor Probe for Transient Pharmacological Challenge Studies

This compound is optimally deployed as a short-acting, reversible H₁-receptor antagonist in isolated tissue experiments where rapid onset and rapid washout are required to enable multiple agonist concentration–response determinations within a single preparation. Unlike diphenhydramine, which sustains receptor blockade for several hours, 1-[2-(diphenylmethoxy)ethyl]aziridine's considerably more rapid decline of H₁ blockade allows sequential histamine challenges without the cumulative receptor occupancy that compromises data interpretation. The demonstrated >60-minute functional stability in indomethacin-pretreated guinea pig ileum confirms that the compound remains intact and active throughout the typical organ-bath experimental window.

Non-Alkylating Aziridine Scaffold for Medicinal Chemistry SAR Exploration

The compound serves as a structurally distinctive lead-like scaffold for medicinal chemistry programs investigating the contribution of aziridine ring strain, nitrogen hybridisation, and altered basicity to histamine H₁-receptor binding. Its reversible, non-alkylating binding profile eliminates the irreversible cytotoxicity confound associated with aziridinium-ion-forming alkylators such as dibenamine derivatives , while the aziridine heterocycle provides synthetic versatility (ring-opening, cycloaddition, and nucleophilic functionalisation) not available from tertiary-amine antihistamines. The physicochemical profile—XLogP3 = 3.0, TPSA = 12.2 Ų, MW 253.34 —places it within drug-like chemical space, making it a viable starting point for hit-to-lead optimisation.

Aziridine-Containing Synthetic Intermediate for Nitrogen-Containing Heterocycle Construction

As an N-substituted aziridine bearing a diphenylmethoxyethyl substituent, this compound is a strategic building block for synthetic organic chemistry. The strained three-membered ring undergoes regioselective ring-opening with diverse nucleophiles (amines, thiols, alcohols, carboxylates) to yield 1,2-difunctionalised ethylamine derivatives , while the diphenylmethoxy group serves as a sterically demanding protecting group or directing element. This compound is distinguished from simpler N-alkyl aziridines (e.g., N-ethylaziridine, N-benzylaziridine) by the unique combination of a bulky, lipophilic N-substituent that modulates ring reactivity and a chromophoric diphenylmethoxy moiety amenable to UV detection during chromatographic purification.

Reference Standard for Aziridine Hydrolytic Stability Testing and Formulation Development

Given its experimentally demonstrated >60-minute functional stability in aqueous buffer at 37°C and pH ~7.4 , 1-[2-(diphenylmethoxy)ethyl]aziridine can serve as a benchmark compound for evaluating the hydrolytic stability of novel aziridine-containing chemical entities. Its well-characterised behaviour—stable under indomethacin-supplemented conditions, with the hydrolysis product exhibiting significantly reduced pharmacological activity —provides a controlled baseline against which the aqueous stability of newly synthesised aziridine analogs can be quantitatively compared using the same guinea pig ileum functional assay or alternative HPLC-MS degradation monitoring protocols.

Quote Request

Request a Quote for 1-[2-(Diphenylmethoxy)ethyl]aziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.